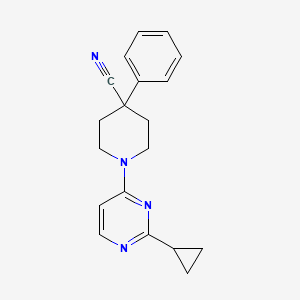![molecular formula C14H14N6O B12248311 N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12248311.png)
N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a pyrazole ring and a methoxypyridine moiety, which contribute to its distinctive chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the Buchwald-Hartwig arylamination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . This method is known for its efficiency and selectivity in forming carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine or pyrazole compounds.
Scientific Research Applications
N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole and pyridine structure, known for its kinase inhibitory activity.
2,6-Di(1-pyrazolyl)pyridine: Another heterocyclic compound with pyrazole and pyridine rings, used in coordination chemistry and as a ligand.
Uniqueness
N-[(6-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine stands out due to its unique combination of a methoxypyridine moiety and a pyrazole-substituted pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14N6O |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C14H14N6O/c1-21-14-4-3-11(9-16-14)8-15-12-7-13(18-10-17-12)20-6-2-5-19-20/h2-7,9-10H,8H2,1H3,(H,15,17,18) |
InChI Key |
BFXJDVONPCKFKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(cyclopentyloxy)pyridine](/img/structure/B12248230.png)
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248244.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B12248254.png)
![2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B12248256.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B12248257.png)
![6-(1H-1,2,4-triazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B12248259.png)

![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidine](/img/structure/B12248262.png)
![6-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12248263.png)
![N-[2-(4-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12248266.png)
![2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B12248272.png)
![3,5-dimethyl-1-[2-nitro-1-(thiophen-3-yl)ethyl]-1H-pyrazole](/img/structure/B12248275.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12248277.png)
![N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12248283.png)
